6-(3-氰基苯基)烟酸

描述

6-(3-Cyanophenyl)nicotinic acid is a chemical compound with the CAS Number: 887975-97-5 . It has a molecular weight of 224.22 .

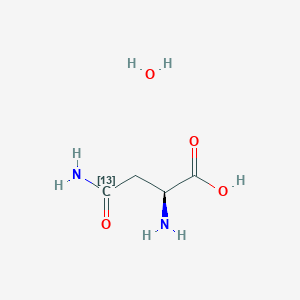

Molecular Structure Analysis

The molecular formula of 6-(3-Cyanophenyl)nicotinic acid is C13H8N2O2 . More detailed structural information or analysis is not available in the search results.Chemical Reactions Analysis

While specific chemical reactions involving 6-(3-Cyanophenyl)nicotinic acid are not detailed in the search results, it’s mentioned that hydrazones, quinazolines, and Schiff bases can be achieved by combining suitable aldehydes with four hydrazides .Physical and Chemical Properties Analysis

6-(3-Cyanophenyl)nicotinic acid is a solid at room temperature . . More detailed physical and chemical properties are not available in the search results.科学研究应用

烟酸分离的强化

一项研究重点关注通过使用有机磷溶剂萃取剂(如三正辛基氧化膦 (TOPO) 和三正丁基磷酸酯 (TBP))的反应萃取来强化烟酸分离。与化学方法相比,该工艺具有优势,可更有效地回收烟酸,这对于其在食品、制药和生物化学工业中的生产至关重要 (Kumar、Wasewar 和 Babu,2008)。

血管舒张和抗氧化特性

对硫烟酸衍生物的研究表明它们在发挥最大血管舒张和抗氧化活性方面的潜力。这项研究提供了对这些衍生物的构效关系的见解,强调了它们在心血管疾病中的治疗潜力 (Prachayasittikul 等人,2010)。

受体介导的作用

烟酸的抗脂解作用通过脂肪组织中的 G 蛋白偶联受体(如 PUMA-G/HM74)介导,突出了其在脂质代谢中的作用及其在治疗血脂异常中的潜在应用。烟酸的这种受体特异性作用为开发针对脂质紊乱的新药开辟了途径 (Tunaru 等人,2003)。

合成方法

已经开发出一种有效的烟酸衍生物合成方法,该衍生物在高脂血症和癌症中具有潜在的治疗应用。这包括碳酸酐酶 III 酶的抑制剂,证明了烟酸衍生物在药物开发中的多功能性 (Mohammad 等人,2017)。

安全和危害

作用机制

Target of Action

It is known that nicotinic acid, a closely related compound, acts on the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

Nicotinic acid, a similar compound, is known to have both indirect effects via nicotinamide coenzymes and direct effects, including antilipolytic, vasodilatory, and neuroprotective functions . It is plausible that 6-(3-Cyanophenyl)nicotinic acid may have similar interactions with its targets.

Biochemical Pathways

It is known that nicotinic acid, a closely related compound, is involved in the metabolism of nad-dependent pathways . It is also involved in the hybrid pathway for nicotine catabolism in bacteria .

Pharmacokinetics

It is known that nicotinic acid, a closely related compound, is water-soluble , which may influence its absorption and distribution in the body.

Result of Action

It is known that nicotinic acid, a closely related compound, plays a vital role in maintaining efficient cellular function .

Action Environment

It is known that nicotinic acid, a closely related compound, is stable at room temperature .

生化分析

Biochemical Properties

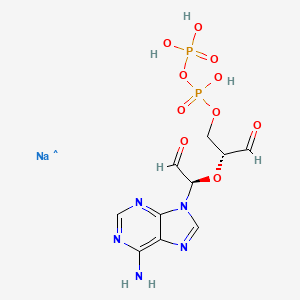

It is known that nicotinic acid, a related compound, serves as a dietary source of the co-factor forms of vitamin B3, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These co-factors play crucial roles in various biochemical reactions, including mitochondrial respiration and the metabolism of carbohydrates, lipids, and amino acids .

Cellular Effects

The specific cellular effects of 6-(3-Cyanophenyl)nicotinic acid are not well-documented. Nicotinic acid, a related compound, is known to have significant effects on cells. For instance, it has been reported to have vasodilatory effects, leading to increased blood flow to many areas, especially the skin . This property has been exploited for detoxification procedures .

Molecular Mechanism

The exact molecular mechanism of action of 6-(3-Cyanophenyl)nicotinic acid is not well-known. It is likely to share some similarities with nicotinic acid, which is known to be involved in the synthesis and salvage of NAD+. The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 6-(3-Cyanophenyl)nicotinic acid in laboratory settings. The solubility of nicotinic acid, a related compound, in various solvents has been studied . This information could potentially be used to predict the stability and degradation of 6-(3-Cyanophenyl)nicotinic acid in different environments.

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of 6-(3-Cyanophenyl)nicotinic acid in animal models. It is known that nicotinic acid, a related compound, is safe for animals with a margin of safety that is at least 10 times the requirements and use levels .

Metabolic Pathways

Nicotinic acid, a related compound, is known to be involved in the synthesis and salvage of NAD+ . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway .

Transport and Distribution

There is currently no specific information available on the transport and distribution of 6-(3-Cyanophenyl)nicotinic acid within cells and tissues. It is known that human cells cannot transport NAD+ into the cell, therefore, they must synthesize it either de novo or through the pathway involving the amino acid tryptophan .

Subcellular Localization

It is known that the salvage pathways for NAD+ synthesis, a related compound, take place in both the nucleus and the mitochondria .

属性

IUPAC Name |

6-(3-cyanophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-7-9-2-1-3-10(6-9)12-5-4-11(8-15-12)13(16)17/h1-6,8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSSIPVARYBMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=C(C=C2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591435 | |

| Record name | 6-(3-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887975-97-5 | |

| Record name | 6-(3-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

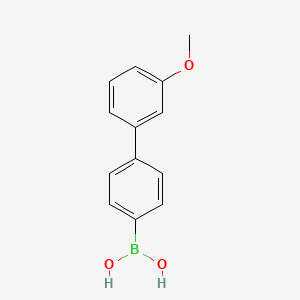

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde](/img/structure/B1602393.png)